molecular formula C15H22N2O5S B4191947 N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4191947
M. Wt: 342.4 g/mol
InChI Key: XZIODFOGHMFLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is a compound that has recently gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential use as an anti-cancer agent. Additionally, it has been investigated for its ability to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

The mechanism of action of N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and cell growth.
Biochemical and Physiological Effects:
Studies have shown that N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has anti-inflammatory and analgesic effects. It has also been found to inhibit the growth of certain cancer cells and bacteria. Additionally, it has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds with similar properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on N~2~-(3-acetylphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to further investigate its anti-inflammatory and analgesic properties and its potential use as a treatment for chronic pain. Another direction is to study its potential as an anti-cancer agent and its ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand its mechanism of action and to design experiments that target specific pathways.

properties

IUPAC Name

2-(3-acetyl-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-12(18)13-6-4-7-14(10-13)17(23(3,20)21)11-15(19)16-8-5-9-22-2/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIODFOGHMFLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(CC(=O)NCCCOC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-acetylphenyl)-N-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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